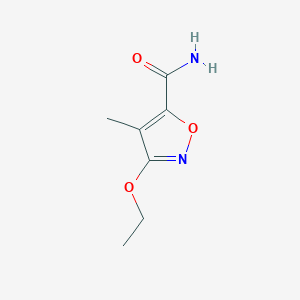
3-Ethoxy-4-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methylisoxazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmaceutical Development
3-Ethoxy-4-methylisoxazole-5-carboxamide has been explored for its potential as a pharmaceutical intermediate. Its structural properties suggest that it may be effective against bacterial infections and other diseases, making it a candidate for drug development. The isoxazole moiety is known for its biological activity, contributing to the synthesis of compounds with anticancer, anti-inflammatory, and antimicrobial properties .
Biological Activity
Research indicates that derivatives of isoxazole compounds often exhibit significant biological activities. For instance, studies have shown that various isoxazole derivatives can act as inhibitors for enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The specific application of this compound in this context remains an area for further exploration.
Organic Synthesis
Building Block in Synthesis
The compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various synthetic routes, including cyclization reactions and functional group transformations. The ability to modify the isoxazole ring opens avenues for creating diverse chemical entities with tailored biological activities.
Synthesis of Peptidomimetics
Isoxazoles have been incorporated into peptidomimetics, which are compounds designed to mimic the structure and function of peptides. This application highlights the potential of this compound in developing new classes of bioactive compounds that may exhibit enhanced stability and bioavailability compared to traditional peptides .
Table 1: Summary of Biological Activities of Isoxazole Derivatives
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5d | AChE Inhibitor | 29.46 ± 0.31 | |
| Compound 23f | Antioxidant | N/A | |
| This compound | Potential Antimicrobial | N/A |
These case studies illustrate the ongoing research efforts surrounding isoxazole derivatives, including this compound. The compound's potential as a therapeutic agent is supported by its structural similarity to other biologically active isoxazoles.
Propriétés
Numéro CAS |
194286-83-4 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7-4(2)5(6(8)10)12-9-7/h3H2,1-2H3,(H2,8,10) |
Clé InChI |
QFOSZIZURGAVQU-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C(=O)N |
SMILES canonique |
CCOC1=NOC(=C1C)C(=O)N |
Synonymes |
5-Isoxazolecarboxamide,3-ethoxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















